Selective Thrombin Inhibition versus Trypsin and Plasmin: 4-Chlorobenzylamine Exhibits Enzyme-Specific Potency
4-Chlorobenzylamine was characterized as a strong thrombin inhibitor with markedly reduced effectiveness against trypsin and plasmin in a comparative enzymatic study of benzylamine and benzamidine derivatives [1]. This selectivity profile contrasts with broader-spectrum protease inhibitors that lack enzyme discrimination.
| Evidence Dimension | Competitive inhibition potency (qualitative classification) |
|---|---|
| Target Compound Data | Strong thrombin inhibitor; low effectiveness against trypsin and plasmin |
| Comparator Or Baseline | Benzamidine derivatives (stronger inhibitors overall than benzylamine class) |
| Quantified Difference | Thrombin inhibition > trypsin/plasmin inhibition (within benzylamine series) |
| Conditions | In vitro enzyme inhibition assay; hydrolysis of N-α-benzoyl-DL-arginine-4-nitroanilide |
Why This Matters
This thrombin-selective profile supports procurement for anticoagulant research applications where inhibition of coagulation cascade enzymes must avoid off-target effects on digestive proteases.
- [1] Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506. View Source
